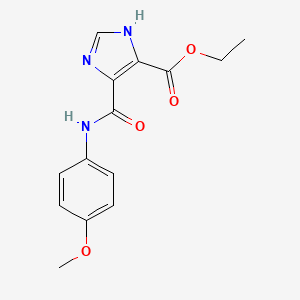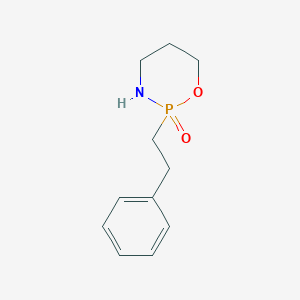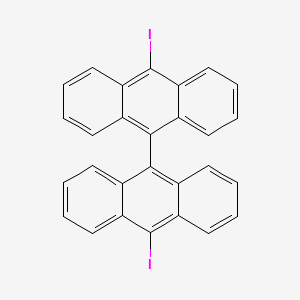![molecular formula C30H42O2 B14244490 9,10-Bis[(2-ethylhexyl)oxy]anthracene CAS No. 251452-47-8](/img/structure/B14244490.png)
9,10-Bis[(2-ethylhexyl)oxy]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis[(2-ethylhexyl)oxy]anthracene is an organic compound with the molecular formula C30H42O2. It is a derivative of anthracene, where two 2-ethylhexyl groups are attached to the 9 and 10 positions of the anthracene core via ether linkages. This compound is known for its unique photophysical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[(2-ethylhexyl)oxy]anthracene typically involves the etherification of anthracene-9,10-diol with 2-ethylhexyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
9,10-Bis[(2-ethylhexyl)oxy]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to the parent anthracene compound.
Substitution: The ether linkages can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
9,10-Bis[(2-ethylhexyl)oxy]anthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Studied for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9,10-Bis[(2-ethylhexyl)oxy]anthracene is primarily related to its photophysical properties. The compound absorbs light and undergoes electronic transitions, resulting in fluorescence. This property is exploited in various applications, such as biological imaging and optoelectronics. The molecular targets and pathways involved include interactions with light and subsequent energy transfer processes.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Bis(4-phenyl)anthracene
- 9,10-Bis(4-phenylethynyl)anthracene
Uniqueness
Compared to similar compounds, 9,10-Bis[(2-ethylhexyl)oxy]anthracene exhibits unique solubility and photophysical properties due to the presence of the 2-ethylhexyl groups. These groups enhance the compound’s solubility in organic solvents and improve its processability in various applications. Additionally, the ether linkages provide stability and resistance to degradation, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
251452-47-8 |
|---|---|
Molecular Formula |
C30H42O2 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
9,10-bis(2-ethylhexoxy)anthracene |
InChI |
InChI=1S/C30H42O2/c1-5-9-15-23(7-3)21-31-29-25-17-11-13-19-27(25)30(28-20-14-12-18-26(28)29)32-22-24(8-4)16-10-6-2/h11-14,17-20,23-24H,5-10,15-16,21-22H2,1-4H3 |
InChI Key |
ZXRULULEMFAFAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
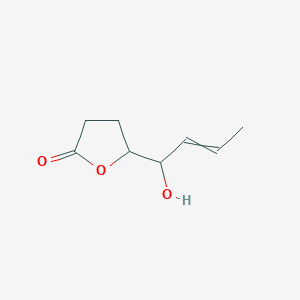
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)
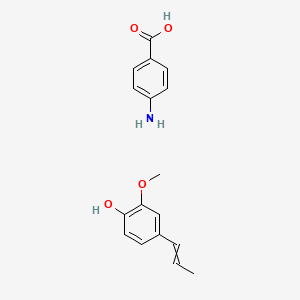
![Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione](/img/structure/B14244448.png)




![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)

